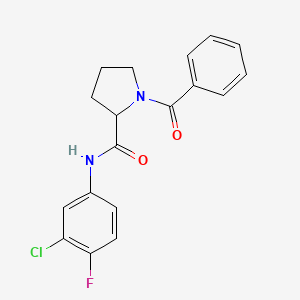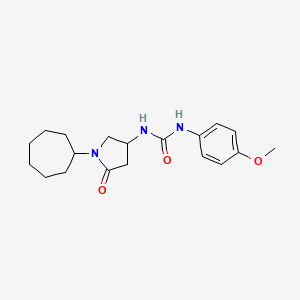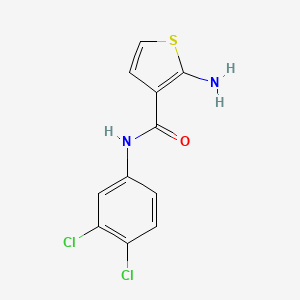![molecular formula C15H20ClNO2 B6119874 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor plays a crucial role in regulating immune function, inflammation, and pain perception.
作用机制
The mechanism of action of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is through its activation of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, where it plays a crucial role in regulating immune function and inflammation. Upon activation, the CB2 receptor modulates intracellular signaling pathways, leading to the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to be a potent and selective agonist of the CB2 receptor, making it an attractive therapeutic target for various inflammatory and immune-mediated diseases.
Biochemical and Physiological Effects:
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain perception. The compound has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of action is still under investigation.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its potency and selectivity for the CB2 receptor. This allows for precise modulation of the immune response and inflammation without affecting other physiological processes. However, one of the limitations of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its hydrophobicity, which can lead to poor solubility in aqueous solutions. This can be overcome by using appropriate solvents or by modifying the chemical structure of the compound.
未来方向
There are several future directions for the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of more potent and selective CB2 agonists, the investigation of the compound's anti-tumor effects in vivo, and the exploration of its potential therapeutic applications in various immune-mediated and inflammatory diseases. Additionally, the use of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride holds great promise for the development of novel therapeutics for various diseases.
合成方法
The synthesis of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 4-(4-methylphenoxy)but-2-yn-1-ol with morpholine in the presence of hydrochloric acid. The reaction proceeds via an acid-catalyzed nucleophilic substitution reaction, resulting in the formation of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride hydrochloride. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. The compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride also exhibits analgesic properties and has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain.
属性
IUPAC Name |
4-[4-(4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16;/h4-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQZLLWQAPPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)

![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)